molecular formula C27H25Cl2N3O3S B6517256 N-benzyl-2-[4-(3,4-dichlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl]-N-ethylacetamide CAS No. 899915-89-0

N-benzyl-2-[4-(3,4-dichlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl]-N-ethylacetamide

货号: B6517256
CAS 编号: 899915-89-0
分子量: 542.5 g/mol
InChI 键: UENUWXZEGAVRHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-2-[4-(3,4-dichlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl]-N-ethylacetamide is a useful research compound. Its molecular formula is C27H25Cl2N3O3S and its molecular weight is 542.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 541.0993682 g/mol and the complexity rating of the compound is 841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-benzyl-2-[4-(3,4-dichlorophenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl]-N-ethylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that may influence its biological activity. The presence of the dichlorophenyl group and the thia-diazatricyclo moiety suggests potential interactions with various biological targets.

Molecular Formula

  • Molecular Formula : C26H22N3O4S
  • Molecular Weight : 472.5 g/mol

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For example, studies on related benzyl derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines.

  • In vitro Studies :
    • Compounds with similar structures have demonstrated IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 cells, indicating effective antiproliferative activity .
    • The mechanism of action often involves the promotion of apoptosis and cell cycle arrest, particularly at the G2/M phase .
  • In vivo Studies :
    • In xenograft models, compounds similar to N-benzyl derivatives have shown tumor growth inhibition rates exceeding 48% compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .

Anti-Angiogenic Activity

The anti-angiogenic properties of benzyl-substituted compounds have been explored in various studies:

  • Several derivatives have exhibited significant anti-angiogenic activity, surpassing standard controls .
  • For instance, specific derivatives showed notable inhibition of angiogenesis in vitro, which is crucial for tumor growth and metastasis.

The biological activity of N-benzyl-2-[4-(3,4-dichlorophenyl)-3,5-dioxo] compounds is often attributed to their ability to interact with key enzymes and receptors involved in cellular signaling pathways.

  • Histone Deacetylase (HDAC) Inhibition :
    • Compounds structurally related to N-benzyl derivatives have been identified as HDAC inhibitors, which play a vital role in regulating gene expression related to cell cycle and apoptosis .
    • Selectivity for class I HDACs has been noted, enhancing their therapeutic potential against certain cancers.
  • Dual Inhibitory Activity :
    • Some studies suggest that benzyl derivatives can act as dual inhibitors targeting both integrase (IN) and RNase H activities in HIV treatment . This dual action highlights their versatility in treating various diseases.

Case Studies and Research Findings

StudyCompoundIC50 ValueBiological Activity
FNA (related compound)1.30 μMAntitumor activity against HepG2
4-fluorobenzyl derivative26 nMAnti-IN activity
N-benzyl-indazole derivativesVariousAnti-angiogenic activity

属性

IUPAC Name

N-benzyl-2-[3-(3,4-dichlorophenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2N3O3S/c1-2-30(15-17-8-4-3-5-9-17)23(33)16-31-26-24(19-10-6-7-11-22(19)36-26)25(34)32(27(31)35)18-12-13-20(28)21(29)14-18/h3-5,8-9,12-14H,2,6-7,10-11,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENUWXZEGAVRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。